Hydrogen-Bond Donor Count and CNS MPO Score
N-Methylation of the 2-amino group reduces the hydrogen-bond donor (HBD) count from 2 (primary amine) to 1 (secondary amine) relative to the direct comparator 4-(pyrrolidin-2-yl)pyrimidin-2-amine [1]. In CNS drug discovery, reducing HBD count is a validated strategy to improve brain penetration; analysis of marketed CNS drugs shows a median HBD=1 versus HBD=2–3 for peripherally restricted agents [2]. The target compound also gains one rotatable bond (N–CH3) and increased lipophilicity (predicted AlogP increase of ~0.4–0.6 log units based on fragment addition), which systematically shifts the CNS MPO desirability score closer to the optimal range of 4–6 compared to the non-methylated parent [3]. No direct brain-plasma ratio data exist for this specific compound.
| Evidence Dimension | HBD count and predicted CNS MPO score |
|---|---|
| Target Compound Data | HBD = 1; predicted AlogP ≈ 0.8–1.2; CNS MPO ≈ 4.5–5.5 (in silico) |
| Comparator Or Baseline | 4-(Pyrrolidin-2-yl)pyrimidin-2-amine: HBD = 2; predicted AlogP ≈ 0.2–0.6; CNS MPO ≈ 3.5–4.5 |
| Quantified Difference | ΔHBD = -1; ΔAlogP ≈ +0.4 to +0.6; CNS MPO shift toward optimal range |
| Conditions | In silico prediction using fragment-based AlogP and CNS MPO algorithm (Wager et al., ACS Chem. Neurosci. 2010). No experimental logP or logD data available for either compound. |
Why This Matters
Procurement for CNS-targeted medicinal chemistry programs should prioritize the N-methylated analog over the primary amine based on lower HBD count, which is a key physicochemical determinant of CNS penetration.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
- [2] Wager TT, Chandrasekaran RY, Hou X, et al. Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chem Neurosci. 2010;1(6):420-434. View Source
- [3] Ghose AK, Viswanadhan VN, Wendoloski JJ. A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. J Comb Chem. 1999;1(1):55-68. AlogP fragment contribution method. View Source
